molecular formula C17H18ClN3O2S B2409306 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 941938-82-5

2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2409306
CAS No.: 941938-82-5
M. Wt: 363.86
InChI Key: JNZXUWXWGOTLEI-UHFFFAOYSA-N
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Description

2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety linked to a thiophen-2-ylmethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then acylated with chloroacetyl chloride to form 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-chloroacetamide.

    Substitution Reaction: The final step involves the substitution of the chlorine atom with thiophen-2-ylmethanamine to yield the target compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions with appropriate catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the acetamide moiety.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies to understand its binding affinity and activity at various biological targets.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in cells.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission. The exact pathways and targets can vary depending on the specific biological context and the receptor subtype involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler analogue lacking the acetamide and thiophene moieties.

    2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-(3-chlorophenyl)piperazin-1-yl)-N-methylacetamide: Lacks the thiophene moiety and has a methyl group instead.

Uniqueness

2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the thiophene and acetamide groups, which may confer distinct pharmacological properties and binding affinities compared to its analogues. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-3-1-4-14(11-13)20-6-8-21(9-7-20)17(23)16(22)19-12-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXUWXWGOTLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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